3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Overview
Description
“3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” is a chemical compound with the molecular formula C11H8N4 . It has been studied for its ring-chain isomerism .
Synthesis Analysis
The synthesis of “this compound” involves an experimental and theoretical study of the ring-chain isomerism of 3-(pyridin-2-yl)[1,2,3]triazolo[1,5-a]quinoline derivatives into 2-([1,2,3]triazolo[1,5-a]pyridin-3-yl)quinoline derivatives . The rearrangement is influenced by steric and electronic effects of the substituents present on the quinoline ring .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using techniques such as 1H NMR and DFT . The compound undergoes ring-chain isomerisation to afford two different structures depending on the electronic and steric properties of substituents .Chemical Reactions Analysis
The chemical reactions of “this compound” involve ring-chain isomerisation . This isomerisation is influenced by the steric and electronic effects of the substituents present on the quinoline ring .Scientific Research Applications
Synthesis and Characterization
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine and its derivatives have been synthesized using various methods. For instance, El-Kurdi et al. (2021) used the chlorinated agent NCS for hydrazones under mild conditions to synthesize triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine. These compounds were characterized by techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
Chemical Properties and Applications
Ligand Properties and Complex Formation : Triazolopyridines, including the this compound, are known for their interesting ligand properties. They can form polynuclear complexes with different metal ions, making them useful in chemical synthesis and potentially in various applications like catalysis and materials science (Jones & Abarca, 2010).
Synthesis of Novel Derivatives : New derivatives of this compound have been synthesized for various applications. Abarca et al. (2006) synthesized fluorescent derivatives via Suzuki cross-coupling reactions, highlighting their potential use in fluorescence-based applications (Abarca et al., 2006).
Pharmacological Interest : While not used as pharmaceutical compounds, preliminary studies of the pharmacological interest of some triazolopyridines have been conducted. They have been evaluated as potential cardiovascular agents and neural nitric oxide synthase inhibitors, indicating a scope for medical research and drug development (Jones & Abarca, 2010).
Future Directions
The future directions of research on “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” could involve further exploration of its potential in medical applications, such as cancer immunotherapy . Additionally, the compound’s ring-chain isomerism and the effects of various substituents on this isomerism could be areas of continued study .
Properties
IUPAC Name |
3-pyridin-2-yltriazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-3-7-12-9(5-1)11-10-6-2-4-8-15(10)14-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTWLIQIOIIOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC=CN3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447648 | |
Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947-88-6 | |
Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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